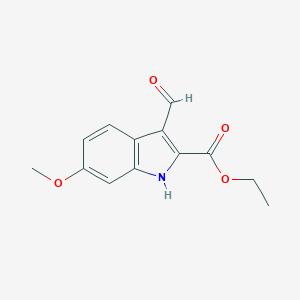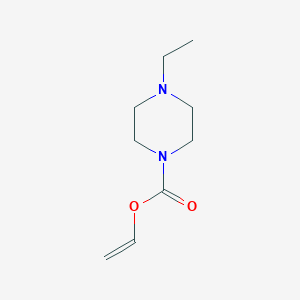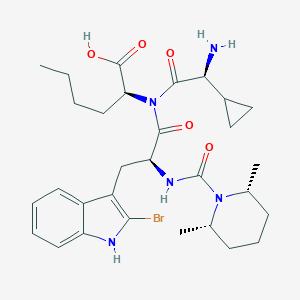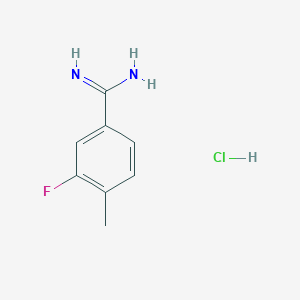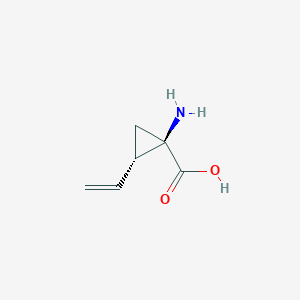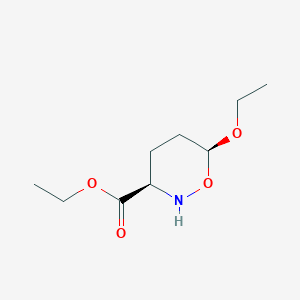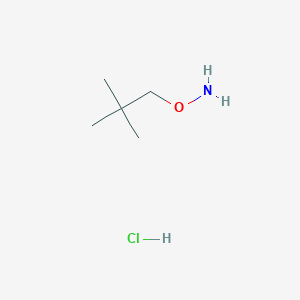
O-(2,2-dimethylpropyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related hydroxylamine hydrochloride derivatives typically involves reactions with hydroxylamine hydrochloride under controlled conditions. For instance, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, a compound with structural similarities, was prepared through the reaction of chloropivaloyl chloride with hydroxylamine hydrochloride, achieving high yield and purity by optimizing the reaction temperature and other conditions (Yang Gui-qiu, 2005).
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives, including O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride, can be elucidated through techniques such as electron diffraction. A study on the molecular structures of various methylated hydroxylamines revealed their conformations and bond lengths, providing insight into their structural characteristics and the impact of methyl substitution on their molecular configuration (D. Rankin et al., 1981).
Chemical Reactions and Properties
Hydroxylamine hydrochloride derivatives undergo a range of chemical reactions, highlighting their versatility as reagents. For example, the reaction mechanisms of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate were studied, revealing insights into nucleophilic substitution reactions and the identification of key intermediates, which are crucial for understanding their chemical behavior (J. Domingos et al., 2004).
Physical Properties Analysis
The physical properties of O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride and similar compounds, such as solubility, melting point, and stability, are essential for their application in various chemical processes. Although specific data on O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride was not found, studies on similar hydroxylamine derivatives provide a basis for understanding the physical characteristics that influence their use in scientific research.
Chemical Properties Analysis
The chemical properties of O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride, including reactivity, acidity, basicity, and compatibility with other chemical reagents, define its utility in synthesis and analytical applications. The electrophilic amination and ability to form C-N bonds without the need for expensive metal catalysts are among the key features of hydroxylamine derivatives, as discussed in a review of O-substituted hydroxylamine reagents (Shekh Sabir et al., 2018).
Applications De Recherche Scientifique
Synthesis of Isoxazolidinones and Propionamides
Research has shown that O-(2,2-dimethylpropyl)hydroxylamine hydrochloride is utilized in the synthesis of complex molecules. For example, it has been used in the preparation of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, which is a precursor for synthesizing 4,4-dimethyl-3-isoxazolidinone. The process involves the reaction of chloro-pivalyl chloride with hydroxylamine hydrochloride, leading to high yields and demonstrating its role in generating useful synthetic intermediates (Yang Gui-qiu & Yu Chun-rui, 2004); (Yang Gui-qiu, 2005).
Oxidative Cleavage and Nucleophilic Substitution Reactions
It also participates in oxidative cleavage reactions. Vicinal bis(hydroxylamines) undergo cleavage to corresponding oximes, showcasing the chemical's involvement in complex chemical transformations and its potential in organic synthesis processes (G. V. Shustov et al., 1982).
Moreover, it is involved in nucleophilic substitution reactions, indicating its versatility in organic chemistry and its potential to create a variety of chemical structures, highlighting its utility in synthetic organic chemistry (J. Domingos et al., 2004).
Catalysis and Environmental Chemistry
In catalysis, it has been used in the synthesis of alkyl-substituted p-benzoquinones, demonstrating its role in facilitating chemical transformations and its application in the development of catalytic processes (M. Shimizu et al., 1992).
Furthermore, studies have utilized it in environmental chemistry, specifically in the degradation of pollutants. The compound plays a role in accelerating pollutant degradation in Fenton and Fenton-like systems, indicating its importance in environmental remediation efforts (Zhuoyu Li et al., 2021).
Safety And Hazards
While specific safety data for “O-(2,2-dimethylpropyl)hydroxylamine hydrochloride” was not found, hydroxylamine hydrochloride is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and can cause skin irritation, serious eye irritation, and allergic skin reactions. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,3)4-7-6;/h4,6H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOXCPGCDWRACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630580 |
Source


|
| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,2-dimethylpropyl)hydroxylamine hydrochloride | |
CAS RN |
187399-72-0 |
Source


|
| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)




![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
